2-Methoxyethoxymethyl chloride

Catalog No.
S588776
CAS No.
3970-21-6
M.F
C4H9ClO2
M. Wt
124.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethoxymethyl chloride

CAS Number

3970-21-6

Product Name

2-Methoxyethoxymethyl chloride

IUPAC Name

1-(chloromethoxy)-2-methoxyethane

Molecular Formula

C4H9ClO2

Molecular Weight

124.56 g/mol

InChI

InChI=1S/C4H9ClO2/c1-6-2-3-7-4-5/h2-4H2,1H3

InChI Key

BIAAQBNMRITRDV-UHFFFAOYSA-N

SMILES

COCCOCCl

Synonyms

1-(Chloromethoxy)-2-methoxyethane; 2,5-Dioxahexyl Chloride; 2-(Chloromethoxy)ethoxymethane; 2-Methoxyethoxymethyl chloride; Chloromethyl 2-Methoxyethyl Ether; Methoxyethoxymethyl Chloride; β-Methoxyethoxymethyl Chloride; MEM Chloride; MEM-Cl

Canonical SMILES

COCCOCCl

Protecting Functional Groups:

2-Methoxyethoxymethyl chloride (MEM chloride) is primarily used in scientific research as a protecting group for hydroxyl (OH) functionalities. This means it temporarily shields the OH group from reacting with other chemicals during a synthesis process. MEM chloride is particularly favored due to its:

  • Selectivity: It can be selectively introduced and removed under specific conditions, leaving other protected functional groups intact.
  • Stability: It is stable under various reaction conditions commonly used in organic synthesis.
  • Ease of Cleavage: It can be readily cleaved under mild acidic or neutral conditions without affecting other functionalities in the molecule. Source: Sigma-Aldrich, "2-Methoxyethoxymethyl chloride technical grade 3970-21-6":

This selective protection of OH groups is crucial in various research areas, including:

  • Peptide Synthesis: MEM chloride is commonly employed to protect the hydroxyl side chains of serine and threonine residues during peptide synthesis. This allows for the formation of peptide bonds while preventing unwanted side reactions involving the hydroxyl groups. Source: Thermo Scientific Chemicals, "2-Methoxyethoxymethyl chloride, 94%":
  • Carbohydrate Chemistry: MEM chloride can be used to selectively protect hydroxyl groups in complex carbohydrate molecules, enabling targeted modifications and analysis.

Other Applications:

Beyond its primary use as a protecting group, 2-Methoxyethoxymethyl chloride finds applications in other research areas:

  • Lewis Acid Scavenger: Due to its ability to coordinate with Lewis acids, MEM chloride can act as a scavenger, binding to these acids and preventing unwanted side reactions in certain reactions.
  • Organic Synthesis: MEM chloride can be used as a building block in the synthesis of various organic compounds.

2-Methoxyethoxymethyl chloride is a chemical compound with the molecular formula C₄H₉ClO₂ and a CAS number of 3970-21-6. It is categorized as an alkyl chloride and is recognized for its utility as a reagent in organic synthesis, particularly in the formation of protecting groups for alcohols. This compound is a colorless to pale yellow liquid that is flammable and should be handled with care due to its harmful effects upon ingestion and inhalation .

, primarily involving nucleophilic substitution. It can react with alcohols to form ethers, which serve as protecting groups in organic synthesis. The compound can also undergo hydrolysis in the presence of water, leading to the formation of methoxyethanol and hydrochloric acid. Additionally, it can participate in reactions with amines and other nucleophiles, expanding its applicability in synthetic chemistry .

The synthesis of 2-methoxyethoxymethyl chloride can be achieved through several methods:

  • Chlorination of Methoxyethanol: This method involves the reaction of methoxyethanol with thionyl chloride or phosphorus trichloride under controlled conditions to yield 2-methoxyethoxymethyl chloride.
  • Alkylation Reactions: The compound can also be synthesized via alkylation techniques where methoxyethanol is treated with an appropriate alkyl halide in the presence of a base.
  • Use of Protecting Groups: In synthetic pathways involving alcohols, 2-methoxyethoxymethyl chloride acts as a protecting group that can be selectively cleaved under aprotic conditions, allowing for further functionalization of the target molecule .

2-Methoxyethoxymethyl chloride finds diverse applications in organic chemistry:

  • Protecting Group: It is widely used as a protecting group for alcohols during multi-step syntheses.
  • Modification of Antibiotics: The compound has been employed in the modification of antibiotic structures to enhance their efficacy and stability.
  • Synthesis of Complex Molecules: It aids in the construction of complex organic molecules by providing functional groups that can be further manipulated .

Research on interaction studies involving 2-methoxyethoxymethyl chloride primarily focuses on its reactivity with various nucleophiles. The compound exhibits selective reactivity under aprotic conditions, allowing for the preservation of other functional groups during synthetic transformations. Additionally, studies indicate that it can interact with biological macromolecules, although detailed investigations into these interactions are still required to fully understand its biological implications .

Several compounds share structural similarities with 2-methoxyethoxymethyl chloride. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
Methoxyethyl chlorideSimple ether with one methylene unitLess complex; primarily used as an alkylating agent.
Ethyl chloroformateEster derivativeUsed for acylation reactions; more reactive than 2-methoxyethoxymethyl chloride.
Benzyl chlorideAromatic compoundUtilized in Friedel-Crafts reactions; more versatile but less selective than 2-methoxyethoxymethyl chloride.

Uniqueness: 2-Methoxyethoxymethyl chloride stands out due to its dual functionality as both a protecting group and a reagent for alcohol modification, making it particularly valuable in complex organic syntheses.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (17.39%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3970-21-6

Wikipedia

2-Methoxyethoxymethyl chloride

General Manufacturing Information

Ethane, 1-(chloromethoxy)-2-methoxy-: ACTIVE

Dates

Modify: 2023-08-15

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